Chloromethyl isobutyrate

Description

The exact mass of the compound Chloromethyl isobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyl isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

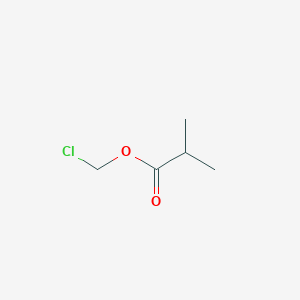

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWVORABZTBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433674 | |

| Record name | CHLOROMETHYL ISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61644-18-6 | |

| Record name | CHLOROMETHYL ISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What are the physical and chemical properties of Chloromethyl isobutyrate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Chloromethyl isobutyrate, a versatile reagent in organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

Chloromethyl isobutyrate, with the CAS number 61644-18-6, is a halogenated ester.[1][2] It presents as a colorless liquid or oil and is characterized by the chemical formula C5H9ClO2.[3][4]

Table 1: Physical and Chemical Properties of Chloromethyl Isobutyrate

| Property | Value | Source(s) |

| Molecular Formula | C5H9ClO2 | [2][3][5] |

| Molecular Weight | 136.58 g/mol | [2][3][5] |

| CAS Number | 61644-18-6 | [2][3][5] |

| Appearance | Colorless liquid/oil | [4][6] |

| Boiling Point | 124.6 - 141 °C | [2][4][6] |

| Density | 1.081 g/cm³ | [2][6][7] |

| Flash Point | 33.736 °C | [2] |

| Solubility | Soluble in organic solvents (ethanol, ether, benzene); Insoluble in water.[1][4] | [1][4] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon).[5][6] | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Chloromethyl isobutyrate.

Table 2: 1H NMR Spectral Data of Chloromethyl Isobutyrate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 5.72 | s | 2H | -OCH2Cl |

| 2.62 | m | 1H | -CH(CH3)2 |

| 1.17 | m | 6H | -CH(CH3)2 |

| Solvent: CDCl3, Frequency: 500 MHz[3] |

Chemical Properties and Reactivity

Chloromethyl isobutyrate is classified as a halogenated ester, specifically an α-haloester.[1] The presence of a chlorine atom on the carbon adjacent to the ester oxygen significantly influences its reactivity.[1]

This compound is primarily utilized as a versatile building block in organic synthesis.[1] Its bifunctional nature, with a reactive chloromethyl group and an ester linkage, allows for a variety of chemical transformations.[1] The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.[1] This reactivity is harnessed to introduce the isobutyryloxymethyl group into other molecules.[1]

A significant application of Chloromethyl isobutyrate is in medicinal chemistry for the design of prodrugs.[1] The isobutyryloxymethyl moiety can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as solubility and bioavailability.[1] Once in the body, this promoiety can be cleaved by enzymes like esterases to release the active drug.[1]

However, the branched isopropyl structure of the isobutyrate group introduces steric hindrance around the reactive chloromethyl center.[1] This steric bulk can impede the approach of nucleophiles, particularly in reactions following an SN2 mechanism, which requires a backside attack on the carbon atom.[1]

Experimental Protocols

Synthesis of Chloromethyl Isobutyrate

A documented method for synthesizing Chloromethyl isobutyrate involves the reaction of isobutyric acid with chloromethyl chloroformate.[3] This reaction is conducted in a biphasic system of dichloromethane (B109758) and water, utilizing tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst.[1][3] This approach achieves a high yield of approximately 84% under mild, room-temperature conditions.[1][3]

Detailed Methodology:

-

To a solution of isobutyric acid (6.47 mmol) in dichloromethane (6 mL), add sodium bicarbonate (24.91 mmol), tetrabutylammonium hydrogensulfate (0.65 mmol), and water (6 mL).[3]

-

Slowly add chloromethyl chloroformate (7.44 mmol) to the rapidly stirring mixture at room temperature.[3]

-

Continue stirring the reaction mixture overnight at room temperature.[3]

-

Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the crude Chloromethyl isobutyrate.[3] The product is often used in the next step without further purification.[3]

Safety and Handling

Chloromethyl isobutyrate is a hazardous chemical that requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage.[5]

Table 3: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

It is essential to use personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, when handling this compound.[5][7] Work should be conducted in a well-ventilated area.[5][7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

In all cases of exposure, seek immediate medical attention.[5][7]

Logical Relationships in Reactivity

The utility of Chloromethyl isobutyrate in synthesis stems from the distinct reactivity of its functional groups.

References

- 1. Chloromethyl isobutyrate | 61644-18-6 | Benchchem [benchchem.com]

- 2. Chloromethyl isobutyrate | CAS#:61644-18-6 | Chemsrc [chemsrc.com]

- 3. Chloromethyl isobutyrate | 61644-18-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Chloromethyl isobutyrate CAS#: 61644-18-6 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Chloromethyl isobutyrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on chloromethyl isobutyrate, a versatile reagent in organic synthesis and drug development. It covers its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

Chloromethyl isobutyrate, also known as chloromethyl 2-methylpropanoate, is a halogenated ester with significant applications in organic chemistry.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group and an ester linkage, makes it a valuable building block for complex molecules.[1]

Table 1: Physicochemical Properties of Chloromethyl Isobutyrate

| Property | Value | Citations |

| CAS Number | 61644-18-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉ClO₂ | [2][3][5][6] |

| Molecular Weight | 136.58 g/mol | [1][2][3][7] |

| Appearance | Colorless liquid/oil | [6][8] |

| Boiling Point | 139-141 °C | [6] |

| Density | 1.045 g/cm³ (at 20°C) | [6] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene; insoluble in water. | [1][6] |

Synthesis and Experimental Protocols

The synthesis of chloromethyl isobutyrate can be achieved through several methods. The choice of method often depends on the desired yield, purity, and scalability.

Protocol 1: Phase-Transfer Catalysis Method

This method involves the reaction of isobutyric acid with chloromethyl chlorosulfate (B8482658) in a biphasic system, which can achieve high yields under mild conditions.[1]

-

Reactants and Reagents:

-

Isobutyric acid

-

Sodium bicarbonate

-

Tetrabutylammonium (B224687) hydrogensulfate (phase-transfer catalyst)

-

Water

-

Chloromethyl chloroformate[3]

-

-

Procedure:

-

To a solution of isobutyric acid (1.0 eq) in dichloromethane, add sodium bicarbonate (3.85 eq), tetrabutylammonium hydrogensulfate (0.1 eq), and water in equal volume to the DCM.[3]

-

Slowly add chloromethyl chloroformate (1.15 eq) to the rapidly stirring mixture at room temperature.[3]

-

Continue stirring the reaction mixture overnight at room temperature.[3]

-

Upon completion, dilute the mixture with dichloromethane and wash with water.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude chloromethyl isobutyrate.[3] This method has a reported yield of 84%.[3]

-

Protocol 2: Lewis Acid Catalyzed Reaction

A foundational method for producing chloromethyl esters involves the reaction of an acid chloride with a formaldehyde (B43269) source, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[1]

-

Reactants and Reagents:

-

Isobutyryl chloride

-

Formaldehyde (or paraformaldehyde/trioxane)

-

Zinc chloride (catalyst)

-

-

Procedure:

-

The reaction proceeds via the activation of formaldehyde by the Lewis acid catalyst.[1]

-

This activation facilitates a nucleophilic attack by the chloride from the isobutyryl chloride.[1]

-

Reaction temperatures can vary, with a range of 40-60°C being typical for esterification reactions using an acid catalyst.[1]

-

Below is a generalized workflow for the synthesis of chloromethyl isobutyrate.

Caption: A diagram illustrating the general workflow for the synthesis of chloromethyl isobutyrate.

Chemical Reactivity and Applications in Drug Development

Chloromethyl isobutyrate is a prime example of an α-haloester, where the chlorine atom is adjacent to the ester oxygen.[1] This positioning makes the chlorine atom a good leaving group, rendering the compound susceptible to nucleophilic substitution reactions, which is a key feature exploited in its applications.[1]

The most common reaction mechanism for primary alkyl halides like chloromethyl isobutyrate is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] This concerted process involves a backside attack by a nucleophile, leading to the displacement of the chloride ion.[1] The isobutyrate group's branched structure introduces steric hindrance, which can influence the reaction rate.[1]

Caption: The S(_N)2 reaction mechanism of chloromethyl isobutyrate with a nucleophile.

A significant application of chloromethyl isobutyrate is in the design of prodrugs.[1] The isobutyryloxymethyl group can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as solubility or bioavailability.[1] Once administered, this promoiety can be cleaved by enzymes like esterases, releasing the active drug in the body.[1]

Safety and Handling

Chloromethyl isobutyrate is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[7]

Table 2: GHS Hazard Statements for Chloromethyl Isobutyrate

| Hazard Code | Description | Citations |

| H302 | Harmful if swallowed | [7] |

| H314 | Causes severe skin burns and eye damage | [7] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][9]

-

Work in a well-ventilated area to avoid inhalation of vapors.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][10]

-

Store in a cool, well-ventilated place in a tightly closed container.[2][9]

In case of exposure, immediate first aid is necessary, and medical attention should be sought.[7][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][7][9][10][11][12]

References

- 1. Chloromethyl isobutyrate | 61644-18-6 | Benchchem [benchchem.com]

- 2. Chloromethyl isobutyrate - Safety Data Sheet [chemicalbook.com]

- 3. Chloromethyl isobutyrate | 61644-18-6 [chemicalbook.com]

- 4. Chloromethyl isobutyrate | CAS#:61644-18-6 | Chemsrc [chemsrc.com]

- 5. Chloromethyl isobutyrate - Wikidata [wikidata.org]

- 6. chembk.com [chembk.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Chloromethyl isobutyrate CAS#: 61644-18-6 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Chloromethyl Isobutyrate from Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic routes for producing chloromethyl isobutyrate, a key intermediate in pharmaceutical and chemical synthesis. The document details various methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Chloromethyl isobutyrate serves as a crucial building block, primarily utilized as an alkylating agent to introduce the isobutyryloxymethyl group into molecular scaffolds.[1] This functional group is of particular interest in drug development for the creation of prodrugs, where it can enhance the pharmacokinetic properties of an active pharmaceutical ingredient (API). The ester linkage is designed to be cleaved in vivo by metabolic enzymes, releasing the parent drug.

Core Synthetic Strategies

The synthesis of chloromethyl isobutyrate from isobutyric acid can be primarily achieved through two main pathways: a direct, one-pot reaction using a phase-transfer catalyst, or a two-step process involving the formation of an acid chloride intermediate.

-

Direct Esterification with a Chloromethylating Agent : This approach involves the reaction of isobutyric acid with an activated chloromethylating agent, such as chloromethyl chlorosulfate (B8482658) or chloromethyl chloroformate. To facilitate the reaction between the aqueous and organic phases, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) is often employed. This method is notable for its mild, room-temperature conditions and high yields.[1][2]

-

Via Isobutyryl Chloride Intermediate : A foundational and widely cited method involves a two-step process. First, isobutyric acid is converted to its more reactive acid chloride derivative, isobutyryl chloride, typically using thionyl chloride.[1][3] Subsequently, the isobutyryl chloride is reacted with a formaldehyde (B43269) source, such as paraformaldehyde or trioxane, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1] Research indicates that other Lewis acids, such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄), may offer superior catalytic efficiency for certain substrates.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of chloromethyl isobutyrate.

Table 1: Comparison of Key Synthetic Methods

| Method | Starting Materials | Key Reagents & Catalyst | Solvent System | Temperature | Yield | Reference |

| Phase-Transfer Catalysis | Isobutyric Acid, Chloromethyl Chloroformate | Sodium Bicarbonate, Tetrabutylammonium Hydrogen Sulfate | Dichloromethane (B109758) / Water | Room Temperature (20-25°C) | 84% | [1][2] |

| Lewis Acid Catalysis | Isobutyryl Chloride, Paraformaldehyde | Zinc Chloride (ZnCl₂) | (Not specified, often neat or in an inert solvent) | (Not specified, typically requires heating) | (Yield varies) | [1] |

| Acid Catalysis | Isobutyric Acid, Chloromethylating agents | Sulfuric Acid | (Not specified) | 40–60°C | (Yield varies) | [1] |

Table 2: Physicochemical and Spectroscopic Data for Chloromethyl Isobutyrate

| Property | Value | Reference |

| CAS Number | 61644-18-6 | [1][2] |

| Molecular Formula | C₅H₉ClO₂ | [4][5] |

| Molecular Weight | 136.58 g/mol | [1][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 139-141°C | [4] |

| Density | ~1.045 - 1.081 g/cm³ | [4] |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.72 (s, 2H), 2.62 (m, 1H), 1.17 (m, 6H) | [2] |

Reaction Pathways and Workflows

Visual diagrams are provided below to illustrate the synthetic routes and the general experimental process.

Caption: Primary synthetic routes from isobutyric acid.

Caption: Standard laboratory workflow for synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of chloromethyl isobutyrate.

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from a procedure utilizing chloromethyl chloroformate in a biphasic system.[2]

Materials:

-

Isobutyric acid (6.47 mmol, 1.0 eq)

-

Dichloromethane (DCM, 12 mL)

-

Sodium bicarbonate (24.91 mmol, 3.85 eq)

-

Tetrabutylammonium hydrogen sulfate (0.65 mmol, 0.1 eq)

-

Water (6 mL)

-

Chloromethyl chloroformate (7.44 mmol, 1.15 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add isobutyric acid (0.600 mL, 6.47 mmol) and dichloromethane (6 mL).

-

Sequentially add sodium bicarbonate (2092 mg), tetrabutylammonium hydrogen sulfate (220 mg), and water (6 mL) to the flask.

-

With rapid stirring, slowly add chloromethyl chloroformate (0.767 mL) to the mixture at room temperature.

-

Allow the reaction mixture to stir vigorously overnight at room temperature.

-

Upon completion (monitored by TLC or GC), dilute the mixture with additional dichloromethane (10 mL).

-

Transfer the mixture to a separatory funnel and wash the organic layer twice with water (2 x 10 mL).

-

Dry the separated organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude chloromethyl isobutyrate.

-

The crude product (expected yield ~84%) can often be used directly in subsequent steps without further purification.[2]

Protocol 2: Synthesis via Isobutyryl Chloride Intermediate

This protocol is a two-step process based on established organic chemistry transformations.[1][3]

Step A: Synthesis of Isobutyryl Chloride

Materials:

-

Isobutyric acid (4.0 mol, 1.0 eq)

-

Thionyl chloride (4.55 mol, 1.14 eq)

Procedure:

-

In a flask equipped for stirring and fitted with a reflux condenser and a gas outlet to scrub HCl and SO₂, place thionyl chloride (542 g).

-

With rapid stirring, add isobutyric acid (352 g) dropwise. A vigorous evolution of gas will occur.

-

After the addition is complete, heat the reaction mixture in a water bath to 80°C and maintain this temperature for 30 minutes, with continued stirring.

-

Purify the crude product by distillation. Collect the fraction boiling at 89–93°C to obtain pure isobutyryl chloride.[3]

Step B: Synthesis of Chloromethyl Isobutyrate

Materials:

-

Isobutyryl chloride (1.0 eq)

-

Paraformaldehyde (1.0 - 1.2 eq)

-

Zinc chloride (catalytic amount, e.g., 0.05 - 0.1 eq)

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen), add isobutyryl chloride and paraformaldehyde.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the reaction mixture, typically in a range of 40-60°C, while stirring.[1] The reaction is often exothermic and may require initial cooling.

-

Monitor the reaction progress by GC or ¹H NMR until the starting materials are consumed.

-

Upon completion, the product can be isolated and purified by vacuum distillation.

Mechanism of Action and Applications

The synthesis of chloromethyl esters from acid chlorides and formaldehyde catalyzed by a Lewis acid like ZnCl₂ proceeds via the activation of formaldehyde by the catalyst.[1] This activation facilitates a nucleophilic attack by the chloride from the isobutyryl chloride.

In drug development, chloromethyl isobutyrate is a valuable reagent. The reactivity of its primary alkyl chloride allows it to function as an effective alkylating agent in SN2 reactions.[1] This enables the covalent attachment of the isobutyryloxymethyl promoiety to a drug molecule, a common strategy for masking polar functional groups (like carboxylic acids or phenols) to improve membrane permeability and oral bioavailability.

References

An In-depth Technical Guide to the Reaction of Chloromethyl Isobutyrate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isobutyrate is a key electrophilic reagent utilized in the synthesis of various organic compounds, most notably in the development of prodrugs. Its reactivity stems from the presence of a good leaving group (chloride) on a primary carbon, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reaction mechanisms of chloromethyl isobutyrate with a range of nucleophiles, including carboxylates, amines, and thiols. It details the prevalent S_N_2 pathway, explores the potential for S_N_1 contributions, and discusses the factors influencing reaction kinetics and product yields. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these reactions in research and development settings.

Introduction

Chloromethyl isobutyrate ((CH₃)₂CHCOOCH₂Cl) is a valuable bifunctional molecule, incorporating both an ester moiety and a reactive chloromethyl group. This unique structure makes it an important building block in organic synthesis, particularly in the pharmaceutical industry. The primary application of chloromethyl isobutyrate lies in its use as a linker to create acyloxymethyl ester prodrugs. This strategy involves the esterification of a parent drug containing a carboxylic acid, alcohol, or thiol group, which can enhance the drug's lipophilicity, membrane permeability, and ultimately its oral bioavailability. The in vivo cleavage of the ester bond by ubiquitous esterase enzymes releases the active pharmaceutical ingredient. A thorough understanding of the reaction mechanisms and kinetics of chloromethyl isobutyrate with various nucleophiles is therefore crucial for the rational design and efficient synthesis of these prodrugs.

Reaction Mechanisms

The reaction of chloromethyl isobutyrate with nucleophiles primarily proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism . This is characteristic of primary alkyl halides. However, under certain conditions, a unimolecular nucleophilic substitution (S_N_1) mechanism may also contribute to the reaction pathway.

S_N_2 Mechanism

The S_N_2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1] The reaction rate is dependent on the concentration of both the chloromethyl isobutyrate and the nucleophile, exhibiting second-order kinetics.[1] A key feature of the S_N_2 reaction is the inversion of stereochemistry at the reaction center, although this is not applicable to the achiral methylene (B1212753) carbon of chloromethyl isobutyrate.

The general workflow for an S_N_2 reaction involving chloromethyl isobutyrate can be visualized as follows:

Caption: General workflow for S_N_2 reactions.

The mechanism itself involves a backside attack by the nucleophile on the carbon atom bearing the chlorine.

Caption: S_N_2 reaction mechanism.

S_N_1 Mechanism

The S_N_1 mechanism is a two-step process. The first, and rate-determining, step is the slow dissociation of the chloride leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The reaction rate is dependent only on the concentration of the alkyl halide, following first-order kinetics.[1]

While the formation of a primary carbocation from chloromethyl isobutyrate is generally energetically unfavorable, the adjacent oxygen atom of the ester group can stabilize the positive charge through resonance. This resonance stabilization makes an S_N_1 pathway more plausible than for simple primary alkyl halides, especially in polar protic solvents that can solvate both the carbocation and the leaving group.

Caption: S_N_1 reaction mechanism with resonance stabilization.

Factors Influencing the Reaction Mechanism

The competition between S_N_1 and S_N_2 pathways is influenced by several factors:

-

Nucleophile: Strong, highly concentrated nucleophiles favor the S_N_2 mechanism. Weak or neutral nucleophiles (as in solvolysis) favor the S_N_1 pathway.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for S_N_2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. Polar protic solvents (e.g., water, alcohols) favor S_N_1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.

-

Leaving Group: The chloride ion is a good leaving group. Replacing it with a better leaving group, such as bromide or iodide, would increase the rate of both S_N_1 and S_N_2 reactions.

-

Temperature: Higher temperatures can favor the S_N_1 mechanism as it has a higher activation energy due to the bond-breaking step.

Quantitative Data

Table 1: Solvolysis of Related Chloro- and Chloroformate Esters

| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 1-Chloroethyl-cyclohexane | 80% Ethanol | 25 | 3.19 x 10⁻⁴ | [1] |

| Isobutyl chloroformate | 80% Ethanol | 40 | 1.15 x 10⁻⁵ | [2] |

| Isobutyl chloroformate | 97% TFE | 40 | 1.43 x 10⁻⁵ | [2] |

| Isobutyl chloroformate | 100% Ethanol | 40 | 1.95 x 10⁻⁶ | [2] |

TFE = 2,2,2-trifluoroethanol

Table 2: Representative Yields for Nucleophilic Substitution on Chloromethyl Esters in Prodrug Synthesis

| Nucleophile (Drug) | Reaction Conditions | Product | Yield (%) | Reference |

| Carboxylic Acid (generic) | K₂CO₃, DMF, 80°C | Acyloxymethyl ester | ~85 (representative) | General procedure |

| Amine (generic) | K₂CO₃, DMF, 80°C | Aminomethyl ester | ~80-90 (representative) | General procedure |

| Thiol (generic) | Base, DMF, RT | Thiomethyl ester | >90 (representative) | General procedure |

| Azide (NaN₃) | DMF, RT | Azidomethyl isobutyrate | >90 (representative) | General procedure |

| Cyanide (KCN) | Ethanol/Water, Reflux | Cyanomethyl isobutyrate | ~80-90 (representative) | General procedure |

Experimental Protocols

The following are detailed protocols for the synthesis of chloromethyl isobutyrate and its subsequent reaction with various nucleophiles. These are based on established methodologies and can be adapted for specific research needs.

Synthesis of Chloromethyl Isobutyrate

This protocol describes the synthesis of chloromethyl isobutyrate from isobutyryl chloride and paraformaldehyde, catalyzed by a Lewis acid.

Materials:

-

Isobutyryl chloride

-

Paraformaldehyde

-

Zinc chloride (fused)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), fuse a catalytic amount of zinc chloride under vacuum and then allow to cool.

-

To the flask, add isobutyryl chloride (1.0 eq) and paraformaldehyde (1.0 eq).

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with anhydrous DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield chloromethyl isobutyrate as a colorless oil.

General Protocol for Reaction with Carboxylate Nucleophiles (Prodrug Synthesis)

This protocol outlines the synthesis of an acyloxymethyl ester prodrug from a carboxylic acid-containing drug.

Materials:

-

Carboxylic acid-containing drug

-

Chloromethyl isobutyrate

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

To a solution of the carboxylic acid-containing drug (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add chloromethyl isobutyrate (1.1 eq) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure prodrug.

General Protocol for Reaction with Amine Nucleophiles

Materials:

-

Primary or secondary amine

-

Chloromethyl isobutyrate

-

Potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) or DMF, anhydrous

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the amine (1.0 eq) and K₂CO₃ (2.0 eq) or TEA (1.5 eq) in anhydrous acetonitrile or DMF.

-

Add chloromethyl isobutyrate (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

General Protocol for Reaction with Thiol Nucleophiles

Materials:

-

Thiol

-

Sodium hydride (NaH) or another strong base

-

Tetrahydrofuran (THF) or DMF, anhydrous

-

Chloromethyl isobutyrate

-

Ethyl acetate

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

To a solution of the thiol (1.0 eq) in anhydrous THF or DMF at 0°C, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the thiolate.

-

Cool the reaction mixture back to 0°C and add chloromethyl isobutyrate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The reaction of chloromethyl isobutyrate with nucleophiles is a cornerstone of modern organic synthesis, particularly in the field of drug development. The predominant S_N_2 mechanism provides a reliable and predictable means of forming new carbon-nucleophile bonds. By carefully selecting the nucleophile, solvent, and temperature, the reaction outcome can be controlled to achieve high yields of the desired products. While a direct competitor, the S_N_1 pathway, is less favored, its potential contribution should be considered, especially in polar protic solvents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling the efficient and effective application of chloromethyl isobutyrate in their synthetic endeavors. Further kinetic studies on chloromethyl isobutyrate with a wider array of nucleophiles would be beneficial to provide a more detailed quantitative understanding of its reactivity.

References

Key Applications of Chloromethyl Isobutyrate in Organic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isobutyrate (CMIB) is a versatile bifunctional reagent in organic chemistry, primarily utilized as a potent electrophile for the introduction of the isobutyryloxymethyl moiety. This technical guide provides a comprehensive overview of its core applications, including its crucial role in the synthesis of acyloxymethyl ester prodrugs to enhance the bioavailability of pharmaceuticals, its function as a protecting group for carboxylic acids and phenols, and its utility in the synthesis of various organic intermediates. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

Chloromethyl isobutyrate (Cl-CH₂-O-C(O)CH(CH₃)₂) is an α-haloester characterized by a reactive chloromethyl group attached to an isobutyrate moiety. This bifunctional nature makes it a valuable building block in organic synthesis. The high reactivity of the C-Cl bond towards nucleophilic substitution, primarily through an SN2 mechanism, allows for the efficient introduction of the isobutyryloxymethyl group onto various functional groups. This has been particularly exploited in medicinal chemistry for the design of prodrugs, where masking polar functional groups can significantly improve a drug's pharmacokinetic profile. This guide will delve into the primary applications of chloromethyl isobutyrate, providing detailed methodologies and quantitative data to facilitate its use in a laboratory setting.

Synthesis of Chloromethyl Isobutyrate

The synthesis of chloromethyl isobutyrate can be achieved through several methods. A common and effective laboratory-scale preparation involves the reaction of isobutyric acid with a chloromethylating agent in a biphasic system.[1]

Experimental Protocol: Synthesis from Isobutyric Acid

To a solution of isobutyric acid (1.0 eq) in a biphasic system of dichloromethane (B109758) and water, sodium bicarbonate (3.8 eq) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (0.1 eq) are added. The mixture is stirred vigorously, and chloromethyl chloroformate (1.15 eq) is added dropwise at room temperature. The reaction is stirred overnight. Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude chloromethyl isobutyrate.[1]

| Reactant | Molar Ratio | Conditions | Solvent | Yield |

| Isobutyric Acid | 1.0 | Room Temp, Overnight | Dichloromethane/Water | ~84%[1] |

| Chloromethyl chloroformate | 1.15 | |||

| Sodium Bicarbonate | 3.8 | |||

| Tetrabutylammonium hydrogen sulfate | 0.1 | |||

| Table 1: Synthesis of Chloromethyl Isobutyrate. |

Logical Relationship: Synthesis of Chloromethyl Isobutyrate

Caption: Synthesis of Chloromethyl Isobutyrate from Isobutyric Acid.

Application in Prodrug Synthesis

One of the most significant applications of chloromethyl isobutyrate is in the synthesis of acyloxymethyl ester prodrugs. This strategy is employed to mask polar groups, such as carboxylic acids and phosphonates, thereby increasing the lipophilicity and passive diffusion of a drug across biological membranes. A prominent example is the synthesis of antiviral nucleotide analogues. While not a direct use of chloromethyl isobutyrate, the synthesis of Tenofovir Disoproxil utilizes the closely related chloromethyl isopropyl carbonate and serves as an excellent model for the application of α-haloalkyl esters in prodrug synthesis.[1][2][3][4] The isobutyryloxymethyl group is cleaved in vivo by esterases to release the active drug.[5]

Experimental Protocol: Synthesis of Acyloxymethyl Ester Prodrugs (General)

A parent drug containing a carboxylic acid or phosphonic acid (1.0 eq) is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF). A non-nucleophilic base, for example, triethylamine (B128534) or diisopropylethylamine (2.0-3.0 eq), is added to the solution. Chloromethyl isobutyrate (2.0-3.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS). The product is isolated by extraction and purified by column chromatography.

| Drug Substrate | Base | Solvent | Temperature | Time | Yield |

| Carboxylic Acid | Triethylamine | DMF | Room Temp - 50 °C | 4-24 h | 60-90% |

| Phosphonic Acid | Diisopropylethylamine | NMP | 50-60 °C | 4-8 h | 70-85% |

| Table 2: General Conditions for Acyloxymethyl Ester Prodrug Synthesis. |

Signaling Pathway: Enzymatic Cleavage of an Isobutyryloxymethyl Prodrug

References

- 1. Chloromethyl isobutyrate | 61644-18-6 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chloromethyl isobutyrate | 61644-18-6 | Benchchem [benchchem.com]

- 4. Acyloxymethyl as a drug protecting group. Part 3. Tertiary O-amidomethyl esters of penicillin G: chemical hydrolysis and anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

The Pivotal Role of Chloromethyl Isobutyrate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl isobutyrate (CMiB) is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an isobutyrate ester moiety, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of chloromethyl isobutyrate, with a particular focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of chloromethyl isobutyrate is presented in Table 1.

| Property | Value |

| CAS Number | 61644-18-6 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 124.6 ± 13.0 °C (Predicted) |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene; insoluble in water. |

Synthesis of Chloromethyl Isobutyrate

The synthesis of chloromethyl isobutyrate can be achieved through several routes. The selection of a particular method often depends on factors such as desired yield, purity, and scalability. Two primary methods are highlighted below.

Phase-Transfer Catalysis Method

This method involves the reaction of isobutyric acid with a chloromethylating agent in a biphasic system, facilitated by a phase-transfer catalyst. This approach is known for its high yield and mild reaction conditions.[1]

Experimental Protocol:

-

To a solution of isobutyric acid (0.600 mL, 6.47 mmol) in dichloromethane (B109758) (DCM, 6 mL), add sodium bicarbonate (2092 mg, 24.91 mmol), tetrabutylammonium (B224687) hydrogensulfate (220 mg, 0.65 mmol), and water (6 mL) in sequence.

-

Slowly add chloromethyl chloroformate (0.767 mL, 7.44 mmol) to the rapidly stirring mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude chloromethyl isobutyrate.

This method typically yields crude chloromethyl isobutyrate at approximately 84%, which can be used in subsequent steps without further purification.[1]

Lewis Acid-Catalyzed Reaction of Isobutyryl Chloride and Formaldehyde (B43269)

A foundational method for producing chloromethyl esters involves the reaction of an acid chloride with formaldehyde, often in the form of paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1]

General Experimental Protocol (Adapted):

-

In a reaction vessel equipped with a stirrer and a condenser, charge isobutyryl chloride and paraformaldehyde.

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂). Other Lewis acids like ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have been shown to be effective catalysts in similar reactions.[1]

-

The reaction can be carried out in a suitable solvent or neat.

-

The reaction mixture is typically heated to a temperature range of 40-60°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove the catalyst and any unreacted starting materials.

-

The crude product can be purified by fractional distillation.

The optimization of this synthetic route is crucial for improving yield and purity.[1]

Chemical Reactivity and Mechanisms

The chemical utility of chloromethyl isobutyrate stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for chloromethyl isobutyrate is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In this concerted process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion, which is a good leaving group.

The general workflow for a nucleophilic substitution reaction involving chloromethyl isobutyrate is as follows:

Caption: General workflow for nucleophilic substitution reactions of chloromethyl isobutyrate.

Role as a Chemical Intermediate in Drug Development

A significant application of chloromethyl isobutyrate is in the field of medicinal chemistry, particularly in the design and synthesis of prodrugs.[1]

Acyloxymethyl Ester Prodrugs

Chloromethyl isobutyrate is used to introduce the isobutyryloxymethyl group onto a parent drug molecule, typically at a carboxylic acid or a hydroxyl group, to form an acyloxymethyl ester prodrug. This modification can enhance the pharmacokinetic properties of the parent drug, such as its solubility, membrane permeability, and bioavailability.[1]

The general scheme for the synthesis of an acyloxymethyl ester prodrug using chloromethyl isobutyrate is depicted below:

Caption: Synthesis and in vivo activation of an acyloxymethyl ester prodrug.

Once administered, the ester linkage of the prodrug is cleaved by endogenous esterases, releasing the active drug molecule along with formaldehyde and isobutyric acid as byproducts.[1]

Purity Analysis

Ensuring the purity of chloromethyl isobutyrate is critical for its use in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and identifying any potential impurities.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of chloromethyl isobutyrate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the sample solution into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., HP-INNOWAX). The oven temperature is programmed with a gradient to ensure optimal separation.

-

Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparison with spectral libraries (e.g., NIST).

Spectroscopic Data

The structure of chloromethyl isobutyrate can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.72 (s, 2H, -OCH₂Cl), 2.62 (m, 1H, -CH(CH₃)₂), 1.17 (m, 6H, -CH(CH₃)₂) |

| IR Spectroscopy | A strong absorption band in the region of 1700-1750 cm⁻¹ is expected for the C=O stretch of the ester group. |

| ¹³C NMR Spectroscopy | Characteristic signals for the carbonyl carbon, the chloromethyl carbon, and the carbons of the isobutyryl group are expected. |

Safety and Handling

Chloromethyl isobutyrate is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is flammable and should be stored away from heat and ignition sources.

Conclusion

Chloromethyl isobutyrate serves as a crucial chemical intermediate, primarily valued for its ability to introduce the isobutyryloxymethyl promoiety in the synthesis of acyloxymethyl ester prodrugs. Its synthesis via phase-transfer catalysis offers a high-yield and efficient route to this versatile building block. A thorough understanding of its chemical reactivity, particularly its propensity for S(_N)2 reactions, is essential for its effective utilization in the development of new and improved pharmaceutical agents. Proper analytical techniques are necessary to ensure its purity, and strict adherence to safety protocols is required for its handling.

References

Chloromethyl Isobutyrate: A Versatile Building Block for the Synthesis of Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl isobutyrate is a reactive organic compound that has emerged as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an isobutyrate ester moiety, allows for its versatile application in creating ester-based prodrugs and other functionalized molecules. This technical guide provides a comprehensive overview of the core applications of chloromethyl isobutyrate, with a focus on its role in prodrug synthesis to enhance the pharmacokinetic profiles of parent drug molecules.

The primary utility of chloromethyl isobutyrate lies in its ability to introduce an isobutyryloxymethyl group onto a variety of functional groups, including carboxylic acids, phenols, and N-heterocyles. This modification transiently masks polar functional groups in a parent drug molecule, increasing its lipophilicity and facilitating its passage across biological membranes. Once absorbed, the isobutyryloxymethyl ester is designed to be cleaved by endogenous esterases, releasing the active drug at the target site. This strategy has been successfully employed to improve the oral bioavailability and therapeutic efficacy of numerous drugs.

This guide will detail the key reactions involving chloromethyl isobutyrate, provide structured quantitative data from various synthetic applications, and present detailed experimental protocols for the synthesis of complex molecules using this versatile building block.

Physicochemical Properties of Chloromethyl Isobutyrate

A thorough understanding of the physical and chemical properties of chloromethyl isobutyrate is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Colorless liquid/oil | [2][3] |

| Boiling Point | 139-141 °C | [2] |

| Density | 1.045 - 1.081 g/cm³ | [2][4] |

| Solubility | Soluble in organic solvents (ethanol, ether, benzene); Insoluble in water.[2] | |

| CAS Number | 61644-18-6 | [1] |

Core Reactions and Applications

Chloromethyl isobutyrate is primarily utilized in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, leading to the formation of an isobutyryloxymethyl derivative.

O-Alkylation of Carboxylic Acids

The reaction of chloromethyl isobutyrate with the carboxylate salt of a drug is a cornerstone of its application in prodrug synthesis. This esterification masks the polar carboxylic acid group, thereby increasing the lipophilicity of the drug molecule. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent class of compounds for which this prodrug strategy is employed to reduce gastrointestinal side effects associated with the free carboxylic acid moiety.[5]

General Reaction Scheme:

O-Alkylation of Phenols

Phenolic hydroxyl groups can also be alkylated with chloromethyl isobutyrate to form isobutyryloxymethyl ethers. This modification can be used to improve the pharmacokinetic properties of phenolic drugs. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542).[6][7]

General Reaction Scheme:

N-Alkylation of Heterocycles

Nitrogen-containing heterocyclic compounds, such as imidazoles, can be alkylated with chloromethyl isobutyrate at the ring nitrogen.[8][9] This reaction is valuable for modifying the properties of drugs containing these motifs. The regioselectivity of the alkylation can be influenced by the steric and electronic properties of the heterocyclic ring and the reaction conditions.

General Reaction Scheme:

Quantitative Data on Synthetic Applications

The following tables summarize the reaction conditions and yields for the synthesis of various complex molecules using chloromethyl isobutyrate and analogous reagents.

Table 1: Synthesis of Isobutyryloxymethyl Esters of NSAIDs

| NSAID | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ibuprofen (B1674241) | Sodium Bicarbonate | DMF | Room Temp | 12 | - | [10] |

| Naproxen (B1676952) | H₂SO₄ (catalyst) | Methanol | 80 | 2-4 | 81-86 | [11] |

| Mefenamic Acid | - | - | - | - | - |

Note: Specific yield for ibuprofen was not provided in the cited source. The reaction for naproxen describes a general esterification, which is analogous to the reaction with chloromethyl isobutyrate.

Table 2: Synthesis of Isobutyryloxymethyl Prodrugs of Antivirals

| Antiviral | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tenofovir | Chloromethyl isopropyl carbonate | Triethylamine | NMP | 63 | 4 | 53 | [12] |

| Adefovir | Chloromethyl pivalate | N,N'-dicyclohexyl-4-morpholinecarboxamidine | - | - | - | - | [13] |

Note: The listed reagents are structurally similar to chloromethyl isobutyrate and are used to create analogous acyloxymethyl prodrugs.

Experimental Protocols

Protocol 1: Synthesis of Isobutyryloxymethyl Ester of Ibuprofen

Principle: This protocol describes the esterification of the carboxylic acid group of ibuprofen with chloromethyl isobutyrate to form the corresponding isobutyryloxymethyl ester prodrug.

Materials:

-

Ibuprofen

-

Chloromethyl isobutyrate

-

Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve ibuprofen (1.0 eq) in anhydrous DMF.

-

Add sodium bicarbonate (1.2 eq) to the solution and stir at room temperature.

-

Slowly add chloromethyl isobutyrate (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure isobutyryloxymethyl ester of ibuprofen.

Protocol 2: General Procedure for O-Alkylation of Phenols

Principle: This protocol outlines a general method for the O-alkylation of phenolic compounds using chloromethyl isobutyrate in the presence of a base.

Materials:

-

Phenolic substrate

-

Chloromethyl isobutyrate

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) in the chosen solvent (acetonitrile or DMF), add the base (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloromethyl isobutyrate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired O-alkylated product.[6][7]

Protocol 3: General Procedure for N-Alkylation of Imidazoles

Principle: This protocol provides a general method for the N-alkylation of imidazole (B134444) and its derivatives with chloromethyl isobutyrate.

Materials:

-

Imidazole substrate

-

Chloromethyl isobutyrate

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of the imidazole substrate (1.0 eq) in the chosen anhydrous solvent (DMF or THF) under an inert atmosphere, add the base (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add chloromethyl isobutyrate (1.05 eq) dropwise.

-

Let the reaction mixture warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the N-alkylated imidazole.[8][9]

Mandatory Visualizations

Experimental Workflow: Synthesis of Isobutyryloxymethyl Ester of Ibuprofen

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. staff.najah.edu [staff.najah.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Chloromethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling protocols for Chloromethyl isobutyrate (CAS No. 61644-18-6). The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and respond effectively to emergencies when working with this hazardous chemical.

Chemical and Physical Properties

Chloromethyl isobutyrate is a colorless, flammable liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C5H9ClO2 | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | Colorless liquid/oil | [2] |

| Boiling Point | 124.6 °C at 760 mmHg | [2] |

| Flash Point | 33.7 °C | [2] |

| Density | 1.081 g/cm³ | [2] |

| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. | [2] |

Hazard Identification and Classification

Chloromethyl isobutyrate is classified as a hazardous substance with the following primary concerns:

-

Flammable Liquid: It has a low flash point, indicating a significant fire hazard.[2] Vapors can form explosive mixtures with air.

-

Corrosive: It causes severe skin burns and serious eye damage.[1]

-

Harmful if Swallowed: It is classified as acutely toxic if ingested.[1]

Due to these hazards, it is imperative that all handling procedures are conducted with strict adherence to safety protocols.

Quantitative Toxicity Data

| Toxicity Data | Value | Species | Route | Reference |

| LD50 | No data available | --- | Oral | [3] |

| LD50 | No data available | --- | Dermal | [3] |

| LC50 | No data available | --- | Inhalation | [3] |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to Chloromethyl isobutyrate, a combination of engineering controls, administrative controls, and personal protective equipment must be utilized.

Engineering Controls

-

Ventilation: All work with Chloromethyl isobutyrate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order in any area where this chemical is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Chloromethyl isobutyrate:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1]

-

Lab Coat: A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is necessary.

-

Closed-toe Shoes: These are required to protect the feet from potential spills.

-

-

Respiratory Protection: If there is a risk of inhaling vapors, especially outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Keep away from heat, sparks, and open flames.[2]

-

Use non-sparking tools and explosion-proof equipment.[2]

-

Ground and bond containers when transferring material.[2]

-

Handle under an inert atmosphere if the procedure requires it.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.

-

Store in a designated flammable liquids storage cabinet.

-

Keep away from sources of ignition.[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

Small Spills

For small spills that can be safely handled by laboratory personnel:

-

Evacuate and Isolate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.

-

PPE: Don the appropriate PPE as described in Section 4.

-

Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

-

Absorption: Carefully apply the absorbent material, working from the outside of the spill inwards.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a sealable, labeled container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Large Spills

For large spills or spills outside of a contained area:

-

Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

-

Activate Emergency Response: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

-

Isolate the Area: Close doors to the affected area to contain vapors.

-

Do Not Attempt to Clean Up: Only trained emergency responders should handle large spills of hazardous materials.

First Aid Measures

Immediate first aid is critical in the event of exposure to Chloromethyl isobutyrate.

Experimental Protocol for First Aid Response

Objective: To provide immediate and effective first aid following exposure to Chloromethyl isobutyrate to minimize injury.

Materials:

-

Safety shower

-

Eyewash station

-

Soap and water

-

Clean, sterile dressings

-

Access to a telephone for emergency services

Procedure:

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[1]

-

Inhalation:

-

Skin Contact:

-

Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

-

For large exposures, use a safety shower.

-

After flushing, wash the area with soap and water.[1]

-

Do not use neutralizing agents.

-

Discard contaminated clothing in a sealed bag for proper disposal.

-

-

Eye Contact:

-

Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][5]

-

Use an eyewash station if available.

-

Remove contact lenses if present and easy to do so.[2]

-

Ensure the contaminated water does not flow into the unaffected eye.[4]

-

-

Ingestion:

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

-

Dispose of Chloromethyl isobutyrate and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

-

Consult with your institution's environmental health and safety department for specific disposal procedures.

Conclusion

Chloromethyl isobutyrate is a valuable reagent in research and development but poses significant health and safety risks due to its flammability and corrosivity. Strict adherence to the safety precautions and handling procedures outlined in this guide is essential for the protection of all laboratory personnel. A thorough understanding of the hazards, proper use of personal protective equipment, and knowledge of emergency procedures are the cornerstones of working safely with this chemical. The absence of comprehensive toxicological data should further emphasize a conservative and cautious approach to its use.

References

Chloromethyl Isobutyrate: A Comprehensive Technical Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for chloromethyl isobutyrate (CAS No. 61644-18-6), a versatile reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safety data is paramount for all personnel handling this chemical. This document compiles and synthesizes data from multiple safety data sheets to provide a comprehensive overview for laboratory use.

Chemical and Physical Properties

Chloromethyl isobutyrate is a colorless, flammable liquid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 61644-18-6 | [3][4][5] |

| Molecular Formula | C5H9ClO2 | [3][5] |

| Molecular Weight | 136.58 g/mol | [5] |

| Appearance | Colorless liquid/oil | [1][2] |

| Boiling Point | 124.6°C at 760 mmHg | [1][3] |

| Flash Point | 33.7°C | [1][3] |

| Density | 1.081 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol; sparingly soluble in water. | [1][2][6] |

| Storage Temperature | 2-8°C | [3][5] |

Hazard Identification and Classification

Chloromethyl isobutyrate is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause severe skin burns and serious eye damage.[4][7] It is also harmful if swallowed.[5]

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage[5][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with chloromethyl isobutyrate. The following sections detail the necessary procedures for safe handling, personal protective equipment, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment (PPE).

Safe Handling Workflow

The following workflow must be followed to minimize the risk of exposure and accidents.

Caption: Safe Handling and Disposal Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [4][5] |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. | [4][5] |

digraph "First Aid Response" { graph [rankdir=TB]; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];"Exposure" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhalation" [fillcolor="#FBBC05"]; "Skin Contact" [fillcolor="#FBBC05"]; "Eye Contact" [fillcolor="#FBBC05"]; "Ingestion" [fillcolor="#FBBC05"]; "Seek Immediate Medical Attention" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Exposure" -> "Inhalation"; "Exposure" -> "Skin Contact"; "Exposure" -> "Eye Contact"; "Exposure" -> "Ingestion";

"Inhalation" -> "Move to fresh air. Provide respiratory support if needed." -> "Seek Immediate Medical Attention"; "Skin Contact" -> "Remove contaminated clothing. Flush with water for 15+ minutes." -> "Seek Immediate Medical Attention"; "Eye Contact" -> "Flush with water for 15+ minutes. Remove contact lenses." -> "Seek Immediate Medical Attention"; "Ingestion" -> "Do NOT induce vomiting. Rinse mouth." -> "Seek Immediate Medical Attention"; }

Caption: Emergency First Aid Procedures.

Fire and Explosion Hazard Data

Chloromethyl isobutyrate is a flammable liquid with a flashpoint of 33.7°C.[1][3] Vapors may form explosive mixtures with air.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Use water spray to cool fire-exposed containers.[8]

-

Special Hazards: Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for chloromethyl isobutyrate are largely unavailable.[4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It is classified as harmful if swallowed.[5] No carcinogenicity data is available from IARC, ACGIH, or NTP.[5] Due to the lack of data, this substance should be handled with the utmost care, assuming high toxicity. There is no available information on its persistence, degradability, or bioaccumulative potential.[4] Therefore, release into the environment must be strictly avoided.[4]

References

- 1. Chloromethyl isobutyrate - Safety Data Sheet [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Chloromethyl isobutyrate | CAS#:61644-18-6 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Chloromethyl isobutyrate | 61644-18-6 | Benchchem [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of Chloromethyl Isobutyrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl isobutyrate in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize chloromethyl isobutyrate as a key intermediate in synthesis.

Introduction to Chloromethyl Isobutyrate

Chloromethyl isobutyrate is a versatile bifunctional molecule, featuring both a reactive chloromethyl group and an ester linkage. This unique structure makes it a valuable reagent in organic synthesis, particularly in the production of more complex molecules such as pharmaceuticals and agrochemicals. Its primary application lies in its ability to act as a prodrug-forming agent, where it can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as membrane permeability and oral bioavailability. Understanding its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.

Solubility of Chloromethyl Isobutyrate: A Qualitative Overview